molecular formula C8H18N4S B5845571 1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea

1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5845571
M. Wt: 202.32 g/mol
InChI Key: JORVTZDHMLKJQJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 1-ethylpiperazine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further investigation in biochemical studies.

    Medicine: Due to its unique structure, it has been explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the production of pharmaceuticals and other chemical products, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-Ethyl-3-(4-methylpiperazin-1-yl)thiourea can be compared with other similar compounds, such as:

    1-Ethyl-3-(4-methylpiperazin-1-yl)urea: This compound has a similar structure but with a urea group instead of a thiourea group, leading to different chemical and biological properties.

    1-Ethyl-4-methylpiperazine:

    4-Methylpiperazine: This simpler structure serves as a precursor for the synthesis of more complex derivatives, including this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4S/c1-3-9-8(13)10-12-6-4-11(2)5-7-12/h3-7H2,1-2H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORVTZDHMLKJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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